5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one
Description
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is a silylated enone featuring dual silicon-containing groups: a dimethyl(phenyl)silyl and a trimethylsilyl moiety. This compound is of interest in organic synthesis due to the electronic and steric effects imparted by the silicon groups, which influence reactivity in cycloadditions, conjugate additions, and catalytic transformations.
Properties
CAS No. |
920984-25-4 |
|---|---|
Molecular Formula |
C16H26OSi2 |
Molecular Weight |
290.55 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]-5-trimethylsilylpent-3-en-2-one |
InChI |
InChI=1S/C16H26OSi2/c1-14(17)12-13-16(18(2,3)4)19(5,6)15-10-8-7-9-11-15/h7-13,16H,1-6H3 |
InChI Key |
VNFCZBKYDRVUNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC([Si](C)(C)C)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one typically involves the reaction of appropriate silyl reagents with a suitable pentenone precursor. One common method involves the use of dimethyl(phenyl)silyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, organometallic reagents, often in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Various substituted silyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is C16H26OSi, with a molecular weight of 290.55 g/mol. The compound features unique structural components, including dimethyl(phenyl)silyl and trimethylsilyl groups, which contribute to its reactivity and stability in various chemical environments .
Applications in Organic Synthesis
1. Building Block for Complex Molecules
- The compound serves as an essential building block in organic synthesis, facilitating the formation of complex molecules. Its silyl groups provide protection for reactive functional groups during synthetic transformations, allowing for selective reactions without degradation .
2. Silylation Reactions
- Silylation is a common method employed to modify the properties of organic compounds. The presence of silyl groups in 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one enhances its utility in creating silyl ethers and other derivatives through various chemical reactions such as hydrosilation and substitution .
Applications in Materials Science
1. Enhanced Material Properties
- The incorporation of silicon into organic materials can significantly improve their mechanical strength and thermal stability. Research indicates that materials synthesized using this compound exhibit increased resistance to degradation, making them suitable for applications in coatings, adhesives, and composites .
2. Development of Functional Polymers
- The compound can be utilized in the synthesis of functional polymers that possess specific properties tailored for industrial applications. For instance, polymers derived from 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one have shown promising results in applications requiring durability and flexibility .
Biological Applications
1. Interaction Studies
- In biological research, the compound is used to study molecular interactions where silyl groups play a crucial role. These studies can help elucidate mechanisms of action for various biological systems, including enzyme catalysis and drug interactions .
2. Potential Drug Development
- The unique properties of silicon-containing compounds have led to investigations into their potential as pharmaceutical agents. Preliminary studies suggest that derivatives of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one may exhibit biological activity that warrants further exploration in drug design .
Case Studies
Mechanism of Action
The mechanism of action of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one involves its interaction with various molecular targets. The silyl groups can participate in the formation of stable silicon-oxygen or silicon-carbon bonds, influencing the reactivity and stability of the compound. The pathways involved include nucleophilic substitution, addition, and elimination reactions, depending on the specific conditions and reagents used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Silyl Substituents
a) 8-(Dimethyl(phenyl)silyl)-5-hydroxyoct-7-yn-3-one
- Structure: Features a dimethyl(phenyl)silyl group and a hydroxylated alkyne-enone system.
- Synthesis : Prepared via FeCl₃-catalyzed Prins-type cyclization in dichloromethane (DCM), followed by column purification .
- Key Differences : The hydroxyl and alkyne groups in this compound contrast with the dual silyl groups in the target molecule, leading to divergent reactivity (e.g., hydrogen bonding vs. steric hindrance).
b) Methyl 3-(Dimethyl(phenyl)silyl)penta-3,4-dienoate
- Structure : An allenylsilane ester with a dimethyl(phenyl)silyl group.
- Synthesis : Generated via nucleophilic silylation of propargyl alcohols or alkynes, often using triethylamine as a base .
- Key Differences: The allenyl (cumulene) system in this compound differs from the conjugated enone in the target molecule, affecting electrophilic addition pathways.
c) (4R/S,5R)-4-(3′-Bromo-1′-hydroxybut-3-enyl)-5-[...]-dihydrofuran-2(3H)-one
- Structure: A brominated dihydrofuranone with a dimethyl(phenyl)silyl-substituted cyclopentane.
- Synthesis : Involves multi-step cyclization with retention factors (dr) of 78:22, indicating moderate stereoselectivity .
- Key Differences: The lactone ring and bromine substituent differentiate its applications (e.g., natural product synthesis) from the enone-based target compound.
Physical and Spectral Data
- Target Compound: Expected $^{1}\text{H NMR}$ shifts include deshielded α-protons (~δ 6.0–6.5 ppm for the enone) and silicon-induced upfield shifts for adjacent methyl groups (~δ 0.5–1.5 ppm) .
- 8-(Dimethyl(phenyl)silyl)-5-hydroxyoct-7-yn-3-one : Reported $^{13}\text{C NMR}$ signals at δ 210.2 (ketone) and δ 85.3 (alkyne) .
- Methyl 3-(dimethyl(phenyl)silyl)penta-3,4-dienoate: IR stretching at 2150 cm$^{-1}$ (allene C=C) and 1720 cm$^{-1}$ (ester C=O) .
Challenges and Limitations
- The dual silyl groups in the target compound may complicate purification due to similar polarity among intermediates.
- Steric bulk from the phenyl group in dimethyl(phenyl)silyl could hinder nucleophilic attacks compared to trimethylsilyl derivatives .
Biological Activity
5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one, a silicon-containing organic compound, has garnered attention in various fields due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is C16H26OSi, with a molecular weight of 290.55 g/mol. The compound features both dimethyl(phenyl)silyl and trimethylsilyl groups, which enhance its reactivity and stability, making it suitable for various applications in organic synthesis and materials science .
Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C16H26OSi |
| Molecular Weight | 290.55 g/mol |
| Functional Groups | Dimethyl(phenyl)silyl, Trimethylsilyl |
The biological activity of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one is primarily attributed to its silyl groups, which can influence molecular interactions and stability. These interactions may enhance the compound's ability to participate in biological processes, including enzyme inhibition and modulation of cellular pathways .
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that compounds with silyl functionalities exhibit significant antimicrobial properties. The presence of silyl groups can enhance the hydrophobicity of the molecule, increasing its interaction with microbial membranes .
- Cytotoxicity : Research has indicated that silicon-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity profile of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one remains to be fully elucidated but shows promise in preliminary studies .
- Enzyme Inhibition : Investigations into enzyme interactions have suggested that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Synthetic Routes
The synthesis of 5-[Dimethyl(phenyl)silyl]-5-(trimethylsilyl)pent-3-en-2-one typically involves multi-step reactions utilizing silylating agents under controlled conditions to introduce the desired silyl groups onto the pent-3-en-2-one framework. Key steps include:
- Formation of intermediates through silylation reactions.
- Purification processes to isolate the final product with high yield and purity .
Applications in Research and Industry
The compound has several applications across various fields:
- Organic Synthesis : Used as a building block for synthesizing complex molecules due to its unique reactivity.
- Biological Studies : Investigated for its potential role in modulating biological systems where silylation plays a critical part.
- Material Science : Employed in developing materials with enhanced mechanical properties and resistance to degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
